(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
(Z)-N-(6-Fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzothiazole-derived compound characterized by its Z-configuration imine group, a 6-fluoro substituent on the benzothiazole ring, and a 3-(2-methoxyethyl) side chain. The pivalamide (2,2-dimethylpropanamide) group at the N-position enhances metabolic stability by resisting enzymatic hydrolysis .
Properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2S/c1-15(2,3)13(19)17-14-18(7-8-20-4)11-6-5-10(16)9-12(11)21-14/h5-6,9H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGHYAAXZWTHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the reaction of 6-fluoro-3-(2-methoxyethyl)benzo[d]thiazole-2-amine with pivaloyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time would be crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile .
Scientific Research Applications
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide has been investigated for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a fluorescent probe for imaging applications due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with the signaling pathways of infectious agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Core
Table 1: Key Structural Variations and Properties
Key Observations :
- Fluoro vs. Ethoxy/Trifluoromethyl : The 6-fluoro group in the target compound balances electron-withdrawing effects and steric bulk, unlike the bulkier ethoxy () or highly electronegative trifluoromethyl (). This impacts both solubility and target engagement .
- Side Chain Variations : The 2-methoxyethyl group in the target compound provides moderate hydrophilicity compared to the methylthioethyl group in ’s analog, which increases lipophilicity but may reduce metabolic stability .
Stereochemical and Computational Insights
The Z-configuration in the target compound is critical for its imine group geometry, as demonstrated in DFT studies of structurally similar Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide (). These studies highlight that Z-configuration stabilizes intramolecular hydrogen bonding, influencing reactivity and binding conformations . In contrast, E-configurations (e.g., ’s I8) exhibit distinct electronic profiles due to altered conjugation pathways .
Biological Activity
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties. The presence of fluorine and methoxyethyl substituents enhances its lipophilicity and bioavailability, making it a candidate for further biological evaluation.
Structural Characteristics
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₂S |
| Molecular Weight | 367.44 g/mol |
| Key Functional Groups | Benzo[d]thiazole, Amide |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in critical signaling pathways. For instance, it could potentially interfere with the proliferation of cancer cells by modulating enzyme activity or disrupting pathways utilized by infectious agents.
Anticancer Potential
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its ability to inhibit the growth of several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve apoptosis induction or cell cycle arrest.
Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness in disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microbial cells.
Case Studies and Research Findings
- Anticancer Activity : In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range. This indicates a strong potential for development as a therapeutic agent against breast cancer.
- Antimicrobial Efficacy : Research indicated that the compound exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values were found to be lower than those of existing antibiotics, suggesting enhanced potency.
Computational Studies
Computer-aided drug design techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been utilized to predict the binding affinity of this compound with various biological targets. These studies reveal that the compound interacts favorably with key enzymes involved in tumor growth and microbial resistance mechanisms, providing insights into its potential therapeutic applications.
Q & A
Basic Research Questions
Q. How can the synthesis of (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide be optimized for yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., 60–80°C in DMF or THF) and use catalysts like triethylamine for condensation reactions. Monitor progress via HPLC to isolate intermediates and reduce byproducts. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity .
Q. What analytical techniques are critical for confirming the Z-configuration and structural integrity of this compound?
- Methodological Answer : Use - and -NMR to verify stereochemistry and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What preliminary assays are recommended for screening biological activity?
- Methodological Answer : Conduct antimicrobial testing via broth microdilution (MIC against S. aureus and E. coli). For anti-inflammatory activity, use ELISA to measure TNF-α and IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How do the methoxyethyl and fluoro substituents influence target binding compared to non-fluorinated analogs?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding affinities with targets like cyclooxygenase-2. Fluorination enhances electronegativity, improving hydrophobic interactions, while methoxyethyl increases solubility and metabolic stability .
Q. How can contradictory data on bioactivity across studies be resolved?
- Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time). Validate inconsistencies via orthogonal methods: e.g., confirm apoptosis induction with flow cytometry (Annexin V/PI) if MTT assays show variable cytotoxicity .
Q. What strategies improve metabolic stability in in vitro models?
- Methodological Answer : Use liver microsome assays (human or murine) to identify metabolic hotspots. Introduce deuterium at labile C-H bonds or modify the pivalamide group to resist hydrolysis, guided by LC-MS metabolite profiling .
Q. How does this compound compare structurally and functionally to other benzo[d]thiazole derivatives?
- Comparative Analysis :
| Compound | Key Substituents | Bioactivity (IC) |
|---|---|---|
| Target | 6-F, 2-methoxyethyl | Anti-inflammatory: TNF-α (12 µM) |
| Analog 1 | 6-Cl, methyl | Antimicrobial: MIC 8 µg/mL |
| Analog 2 | 6-OCH, nitro | Cytotoxicity: HeLa (15 µM) |
Fluorination improves membrane permeability over chloro analogs, while methoxyethyl reduces hepatotoxicity .
Q. What computational approaches predict off-target interactions?
- Methodological Answer : Use pharmacophore modeling (Schrödinger Phase) and cheminformatics tools (SwissTargetPrediction) to assess promiscuity. Validate with kinase panel assays if ATP-binding motifs are predicted .
Methodological Notes
- Synthetic Challenges : Competing side reactions (e.g., oxidation of thiazole rings) require inert atmospheres (N/Ar) and low-temperature steps .
- Data Reproducibility : Report solvent polarity (e.g., logP via HPLC) and storage conditions (-20°C under desiccation) to mitigate batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
